molecular formula C7H4BrClN2S B2808480 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine CAS No. 1388892-94-1

5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine

Cat. No. B2808480
Key on ui cas rn: 1388892-94-1
M. Wt: 263.54
InChI Key: DJIDMQBJWKUZRQ-UHFFFAOYSA-N
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Patent
US08703941B2

Procedure details

To a 25-mL round-bottom flask containing 5-bromo-6-methylthieno[2,3-d]pyrimidin-4-ol (100 mg, 0.41 mmol, 1.00 equiv) in POCl3 (10 mL) was stirred for 1 h at 110° C. in an oil bath. The resulting mixture was concentrated under vacuum. The residue was then quenched with saturated aqueous sodium carbonate, extracted with ethyl acetate, washed with brine and dried over anhydrous sodium sulfate. After concentrated under vacuum, this resulted 5-bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine (79 mg, 73%) as a yellow solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:10]2[C:9](O)=[N:8][CH:7]=[N:6][C:5]=2[S:4][C:3]=1[CH3:12].O=P(Cl)(Cl)[Cl:15]>>[Br:1][C:2]1[C:10]2[C:9]([Cl:15])=[N:8][CH:7]=[N:6][C:5]=2[S:4][C:3]=1[CH3:12]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
BrC1=C(SC=2N=CN=C(C21)O)C
Name
Quantity
10 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 h at 110° C. in an oil bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was then quenched with saturated aqueous sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC1=C(SC=2N=CN=C(C21)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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